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Compound of Interest

Compound Name:
2-Bromo-3-(4-bromophenyl)-1-

propene

Cat. No.: B1278799 Get Quote

Spectroscopic Validation of 2-Bromo-3-(4-
bromophenyl)-1-propene: A Comparative
Analysis
For Immediate Release

This guide provides a detailed spectroscopic analysis for the validation of the chemical

structure of "2-Bromo-3-(4-bromophenyl)-1-propene". The expected data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented and

compared with a potential isomeric alternative, "1,2-Dibromo-3-(4-tolyl)-1-propene", to highlight

the unique spectral features that enable unambiguous structural confirmation. This document is

intended for researchers, scientists, and professionals in the field of drug development and

organic chemistry.
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Compound Structure
Key Differentiating
Features

2-Bromo-3-(4-bromophenyl)-1-

propene

Vinyl protons, benzylic protons,

p-disubstituted aromatic ring

with two different substituents.

Alternative: 1,2-Dibromo-3-(4-

tolyl)-1-propene

One vinyl proton, one methine

proton, p-disubstituted

aromatic ring with two different

substituents, and a methyl

group.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the target compound and a

structural isomer, providing a basis for comparison and validation.

¹H NMR Spectroscopy Data (Predicted, 500 MHz, CDCl₃)
2-Bromo-3-(4-bromophenyl)-1-propene

Alternative: 1,2-Dibromo-3-(4-tolyl)-1-

propene

Chemical Shift (δ, ppm) Multiplicity

~7.45 d, J ≈ 8.5 Hz

~7.09 d, J ≈ 8.5 Hz

~5.75 s

~5.50 s

~3.65 s

¹³C NMR Spectroscopy Data (Predicted, 125 MHz, CDCl₃)
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2-Bromo-3-(4-bromophenyl)-1-propene
Alternative: 1,2-Dibromo-3-(4-tolyl)-1-

propene

Chemical Shift (δ, ppm) Assignment

~138 Aromatic (C-C)

~132 Aromatic (C-H)

~131 Aromatic (C-H)

~129 (C=C-Br) Vinyl

~121 (C-Br) Aromatic

~120 (CH₂) Vinyl

~42 Benzylic

Infrared (IR) Spectroscopy Data (Predicted, cm⁻¹)
2-Bromo-3-(4-bromophenyl)-1-propene

Alternative: 1,2-Dibromo-3-(4-tolyl)-1-

propene

Wavenumber (cm⁻¹) Vibration

3080-3020 =C-H stretch (vinyl & aromatic)

2925-2850 -C-H stretch (benzylic)

~1630 C=C stretch (vinyl)

~1590, 1490 C=C stretch (aromatic)

~820 C-H out-of-plane bend (p-disubstituted)[1][2]

~650-550 C-Br stretch

Mass Spectrometry (MS) Data (Predicted)
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2-Bromo-3-(4-bromophenyl)-1-propene
Alternative: 1,2-Dibromo-3-(4-tolyl)-1-

propene

m/z Fragment

274/276/278 [M]⁺ (Molecular ion)

195/197 [M - Br]⁺

169/171 [Br-C₆H₄-CH₂]⁺

90 [C₇H₆]⁺

Experimental Protocols
Standard analytical techniques are employed for the spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A 500 MHz NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃).

Standard: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR: Proton-decoupled spectra are obtained to simplify the spectrum to one peak per

unique carbon atom.

Infrared (IR) Spectroscopy
Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the compound is prepared on a potassium bromide (KBr)

salt plate.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Instrument: A mass spectrometer with an electron ionization (EI) source.

Ionization Energy: 70 eV.

Analysis Mode: Full scan mode to detect all fragment ions.

Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic analysis and

validation of the "2-Bromo-3-(4-bromophenyl)-1-propene" structure.
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural

validation of 2-Bromo-3-(4-bromophenyl)-1-propene.

Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust analytical

framework for the definitive structural elucidation of "2-Bromo-3-(4-bromophenyl)-1-
propene". The predicted spectral data show clear and significant differences when compared

to a potential isomer, "1,2-Dibromo-3-(4-tolyl)-1-propene". Specifically, the number and

multiplicity of signals in the vinyl and aliphatic regions of the ¹H NMR spectrum, the number of

signals in the ¹³C NMR spectrum, and the characteristic fragmentation pattern in the mass

spectrum serve as key diagnostic features. This comparative guide underscores the power of

multi-technique spectroscopic analysis in modern chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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